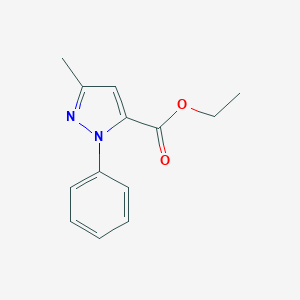

Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate

Description

BenchChem offers high-quality Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-methyl-2-phenylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-13(16)12-9-10(2)14-15(12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKCPDKGPSNLDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372622 | |

| Record name | Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81153-63-1 | |

| Record name | Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic pathways for Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate, a key heterocyclic compound with applications in pharmaceuticals and agrochemicals. This document details the primary starting materials, experimental methodologies, and reaction mechanisms, presenting quantitative data in a structured format for ease of comparison and implementation in a laboratory setting.

Introduction and Core Synthetic Strategy

The synthesis of substituted pyrazoles is a cornerstone of heterocyclic chemistry, with the Knorr pyrazole synthesis and related methodologies being the most prevalent. For the target molecule, Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate, the most direct and efficient pathway involves a two-step process commencing with the formation of a key intermediate, followed by a cyclization reaction.

The primary starting materials for this synthesis are:

-

Phenylhydrazine: Provides the N1-phenyl and N2 atoms of the pyrazole ring.

-

Ethyl 2-cyano-3-oxobutanoate or a similar 1,3-dicarbonyl compound: Provides the carbon backbone of the pyrazole ring, including the methyl group at C3 and the ethyl carboxylate group at C5.

The overall synthetic strategy is a cyclocondensation reaction, where the phenylhydrazine reacts with the 1,3-dicarbonyl compound to form a hydrazone intermediate, which then undergoes an intramolecular cyclization with the elimination of water to yield the final pyrazole product.

Primary Synthetic Pathway: Starting Materials and Mechanism

The most direct route to Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate involves the reaction of phenylhydrazine with an appropriate β-ketoester that already contains the required functional groups. A highly relevant precursor is an ethyl 3-oxobutanoate derivative with a leaving group or a reactive group at the 2-position, which facilitates cyclization.

A key intermediate in a closely related and well-documented synthesis is Ethyl 2-(phenylhydrazono)-3-oxobutanoate . This compound is synthesized by reacting the diazonium salt of aniline with ethyl acetoacetate.[1] The subsequent intramolecular cyclization of this hydrazone yields the target pyrazole.

Logical Relationship of the Synthetic Pathway

Caption: Two-step synthesis of the target compound.

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of the key intermediate and its subsequent cyclization.

3.1. Synthesis of Key Intermediate: Ethyl 2-(phenylhydrazono)-3-oxobutanoate

This protocol is adapted from the synthesis of analogous compounds.[1]

Materials:

-

Aniline

-

Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Ethyl Acetoacetate

-

Sodium Acetate

-

Ethanol

-

Water

-

Ice

Procedure:

-

Dissolve aniline (0.01 mol) in dilute hydrochloric acid (10 ml).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a cold aqueous solution of sodium nitrite (0.02 mol) dropwise to the aniline solution while maintaining the temperature below 5 °C to form the benzenediazonium chloride solution.

-

In a separate flask, prepare a cold solution of ethyl acetoacetate (0.05 mol) and an excess of sodium acetate in a mixture of ethanol and water.

-

Filter the cold diazonium salt solution into the ethyl acetoacetate solution with vigorous stirring.

-

A yellow solid, Ethyl 2-(phenylhydrazono)-3-oxobutanoate, will precipitate.

-

Maintain the reaction mixture at a low temperature for a further 30 minutes to ensure complete precipitation.

-

Filter the solid product, wash thoroughly with cold water, and dry.

-

The crude product can be recrystallized from ethanol to obtain a pure yellow solid.

3.2. Synthesis of Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate via Cyclization

The cyclization of the hydrazono intermediate is a classic step in pyrazole synthesis, often achieved through heating in a suitable solvent, sometimes with an acid catalyst.

Materials:

-

Ethyl 2-(phenylhydrazono)-3-oxobutanoate

-

Glacial Acetic Acid or Ethanol

Procedure:

-

Suspend or dissolve the Ethyl 2-(phenylhydrazono)-3-oxobutanoate intermediate in a suitable solvent such as glacial acetic acid or ethanol.

-

Heat the mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

If the product crystallizes out upon cooling, it can be collected by filtration.

-

Alternatively, the solvent can be removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent like ethanol to yield Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate.

Alternative Synthetic Route: The Knorr Pyrazole Synthesis

An alternative, though less direct, route involves the initial synthesis of 3-methyl-1-phenyl-5-pyrazolone, a common intermediate, from the reaction of ethyl acetoacetate and phenylhydrazine.[2][3][4] This pyrazolone can then, in principle, be converted to the target ester, for example, through activation of the 5-position followed by carboxylation.

Experimental Workflow for 3-methyl-1-phenyl-5-pyrazolone

Caption: Workflow for the synthesis of the pyrazolone intermediate.

Quantitative Data

The yield of pyrazole synthesis is highly dependent on the specific reaction conditions and the purity of the starting materials. Below is a summary of typical conditions and reported yields for the synthesis of the core pyrazolone structure, which is indicative of the efficiency of the initial cyclocondensation step.

| Starting Material 1 | Starting Material 2 | Solvent | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

| Ethyl Acetoacetate | Phenylhydrazine | Methanol | HCl to pH 5.4-7.5, then neutral; 50-90°C | 6-10 hours | High (not specified) | [5] |

| Ethyl Acetoacetate | Phenylhydrazine | None (Solvent-free) | 80°C then 90°C | 1.5 hours | ~100% | [2] |

| Ethyl Acetoacetate | Phenylhydrazine | Dilute Ethanol | Reflux | Not specified | Good (not specified) | [3] |

Conclusion

The synthesis of Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate is most directly achieved through a two-step process involving the formation of an Ethyl 2-(phenylhydrazono)-3-oxobutanoate intermediate from aniline and ethyl acetoacetate, followed by an acid-catalyzed or thermal cyclization. This method offers a clear and efficient pathway to the desired product. The more traditional Knorr synthesis provides a robust route to the core 3-methyl-1-phenyl-5-pyrazolone structure, which can serve as a versatile intermediate for further functionalization. The choice of synthetic route will depend on the availability of starting materials and the desired scale of the reaction. The protocols and data presented in this guide offer a solid foundation for the successful synthesis of this important pyrazole derivative.

References

- 1. Ethyl 2-[2-(2-methoxyphenyl)hydrazinylidene]-3-oxobutanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

An In-depth Technical Guide to the NMR Characterization of Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) characterization of Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] This document outlines the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectral data, provides a detailed experimental protocol for acquiring such data, and includes visualizations to aid in the understanding of the molecular structure and analytical workflow.

Molecular Structure and Expected NMR Resonances

Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate possesses a substituted pyrazole core, an aromatic five-membered ring with two adjacent nitrogen atoms.[3][4] The substituents—a phenyl group at the N1 position, a methyl group at the C3 position, and an ethyl carboxylate group at the C5 position—each contribute unique signals to the NMR spectrum, allowing for the unambiguous elucidation of its structure.

Based on the analysis of similar pyrazole derivatives, the following sections detail the anticipated chemical shifts for each part of the molecule.[4][5][6]

¹H and ¹³C NMR Data

The following tables summarize the expected quantitative NMR data for Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard internal solvent signal. Coupling constants (J) are given in Hertz (Hz).

Table 1: Predicted ¹H NMR Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Pyrazole-H (C4-H) | 6.5 - 7.0 | Singlet | 1H | N/A |

| Phenyl-H (ortho) | 7.7 - 7.9 | Multiplet | 2H | |

| Phenyl-H (meta, para) | 7.3 - 7.5 | Multiplet | 3H | |

| Pyrazole-CH₃ (C3-CH₃) | 2.2 - 2.4 | Singlet | 3H | N/A |

| Ethyl-CH₂ (Ester) | 4.2 - 4.4 | Quartet | 2H | ~7.1 |

| Ethyl-CH₃ (Ester) | 1.2 - 1.4 | Triplet | 3H | ~7.1 |

Table 2: Predicted ¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Ester) | 160 - 165 |

| Pyrazole-C5 | 145 - 150 |

| Pyrazole-C3 | 140 - 145 |

| Phenyl-C (ipso) | 135 - 140 |

| Phenyl-C (ortho, meta, para) | 120 - 130 |

| Pyrazole-C4 | 105 - 110 |

| Ethyl-CH₂ (Ester) | 60 - 65 |

| Pyrazole-CH₃ | 10 - 15 |

| Ethyl-CH₃ (Ester) | 10 - 15 |

Experimental Protocol for NMR Analysis

The following protocol outlines a standard procedure for the NMR characterization of Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the synthesized and purified Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for precise chemical shift referencing.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

2. NMR Spectrometer Setup:

-

The experiments should be performed on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

The sample is inserted into the magnet, and the instrument is tuned and shimmed to optimize the magnetic field homogeneity.

3. ¹H NMR Data Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Spectral Width: Set to approximately 15 ppm, centered around 5-6 ppm.

-

Acquisition Time: Typically 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

4. ¹³C NMR Data Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.

-

Spectral Width: Set to approximately 200-220 ppm, centered around 100 ppm.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

5. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the chemical shifts to the solvent peak or the internal standard.

Visualizations

To further clarify the relationships between the molecular structure and the NMR data, as well as the analytical workflow, the following diagrams are provided.

References

- 1. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

"physical and chemical properties of Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate"

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. While specific experimental data for this exact molecule is limited in publicly available literature, this guide synthesizes available information on closely related analogues and the broader class of pyrazole derivatives to present a thorough profile.

Chemical Identity and Structure

Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate belongs to the pyrazole class of heterocyclic compounds, which are characterized by a five-membered ring containing two adjacent nitrogen atoms. The structure of this compound features a phenyl group at the N1 position, a methyl group at the C3 position, and an ethyl carboxylate group at the C5 position of the pyrazole ring.

Molecular Formula: C₁₃H₁₄N₂O₂

Molecular Weight: 230.26 g/mol

Canonical SMILES: CCOC(=O)c1cn(nc1C)c2ccccc2

InChI Key: InChI=1S/C13H14N2O2/c1-3-17-13(16)11-8-12(2)15(14-11)10-6-4-5-7-9-10/h4-9H,3H2,1-2H3

Physical and Chemical Properties

Quantitative experimental data for the physical and chemical properties of Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate are not extensively documented. The following table summarizes estimated properties based on data from structurally similar compounds and computational predictions.

| Property | Value | Source |

| Physical State | Likely a solid at room temperature | Inferred from related pyrazole carboxylates |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, DMSO, and ethyl acetate. Limited solubility in water. | General solubility of similar organic esters |

| pKa | Not available | - |

Note: The lack of specific experimental data necessitates further laboratory investigation to definitively characterize this compound.

Synthesis and Characterization

The synthesis of Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate can be achieved through several established synthetic routes for pyrazole derivatives. A common and effective method is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine.

Experimental Protocol: Synthesis via Knorr Cyclization

This protocol describes a representative method for the synthesis of Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate.

Materials:

-

Ethyl 2-acetyl-3-oxobutanoate (or a suitable β-diketoester precursor)

-

Phenylhydrazine

-

Ethanol (or glacial acetic acid as solvent)

-

Hydrochloric acid (for workup, if necessary)

-

Sodium bicarbonate solution (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask, dissolve ethyl 2-acetyl-3-oxobutanoate (1 equivalent) in ethanol.

-

Add phenylhydrazine (1 equivalent) to the solution. The reaction may be exothermic.

-

The reaction mixture is then heated under reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting crude product is then subjected to an aqueous workup. The residue is dissolved in ethyl acetate and washed with a dilute solution of hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization Methods

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to elucidate the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present, such as the C=O of the ester and the C=N and C=C bonds of the pyrazole ring.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

-

Melting Point Analysis: The melting point of the purified solid would be determined to assess its purity.

Biological Activity and Potential Applications

Anti-inflammatory and Analgesic Activity

Many pyrazole-containing compounds, such as celecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory pathway.[3] The anti-inflammatory action of pyrazole derivatives is often attributed to their ability to modulate inflammatory signaling pathways, such as the NF-κB pathway.[4]

Anticancer Activity

Pyrazole derivatives have also been investigated as potential anticancer agents. Their mechanisms of action can include the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival, induction of apoptosis, and cell cycle arrest.[3][5]

Signaling Pathways

The biological effects of pyrazole derivatives are often mediated through their interaction with specific signaling pathways. A generalized schematic of a potential signaling pathway that could be modulated by a biologically active pyrazole derivative is presented below. This diagram illustrates a hypothetical mechanism where a pyrazole compound inhibits a protein kinase, leading to downstream effects on gene expression and cellular processes like inflammation or proliferation.

Caption: Hypothetical signaling pathway modulated by a pyrazole derivative.

Conclusion

Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate is a pyrazole derivative with potential for further investigation in the field of medicinal chemistry. While specific experimental data for this compound is sparse, its structural relationship to a class of compounds with well-documented biological activities suggests it may possess interesting pharmacological properties. This guide provides a foundational understanding of its chemical nature, a plausible synthetic route, and an overview of the potential biological activities based on the broader pyrazole literature. Further experimental work is necessary to fully characterize its physical, chemical, and biological profile.

References

An In-depth Technical Guide to CAS Number 81153-63-1: Properties and Structure of Ethyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of the compound with CAS number 81153-63-1, identified as Ethyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate. This document consolidates available data on its synthesis, spectral characteristics, and the broader biological activities associated with the pyrazole scaffold, offering valuable insights for professionals in drug discovery and development.

Chemical Identity and Physical Properties

| Property | Data for CAS 81153-63-1 | Data for Analogs |

| Molecular Formula | C₁₃H₁₄N₂O₂ | - |

| Molecular Weight | 230.27 g/mol | - |

| Melting Point | Not available | 73-75 °C (for ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate)[1] |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Structural Information and Spectroscopic Data

The structural formula of Ethyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate is characterized by a phenyl group attached to one of the nitrogen atoms of the pyrazole ring, a methyl group at position 3, and an ethyl carboxylate group at position 5.

Structure:

Caption: Chemical structure of Ethyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate.

Spectroscopic Data of Analogs:

While specific spectra for CAS 81153-63-1 are not available, the following tables summarize typical spectroscopic features observed in structurally similar pyrazole derivatives, which can be used for comparative structural elucidation.

Table 1: 1H NMR Data of a Representative Pyrazole Analog (ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) [1]

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 1.26 | t | 3H | -O-CH₂-CH₃ |

| 2.49 | s | 3H | Pyrazole-CH₃ |

| 4.22 | q | 2H | -O-CH₂ -CH₃ |

| 7.49-7.57 | m | 5H | Phenyl-H |

| 7.99 | s | 1H | Pyrazole-H |

Table 2: 13C NMR Data of a Representative Pyrazole Analog (1-phenyl-3-methyl-5-pyrazolone) [2]

| Chemical Shift (δ ppm) | Assignment |

| 16.6 | C H₃ |

| 42.6 | Pyrazole-C H₂ |

| 118.4 | Phenyl-C H |

| 124.6 | Phenyl-C H |

| 128.4 | Phenyl-C H |

| 137.6 | Phenyl-C (quaternary) |

| 156.1 | Pyrazole-C =N |

| 170.2 | Pyrazole-C =O |

Table 3: FT-IR Data of a Representative Pyrazole Analog (ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) [1][3]

| Wavenumber (cm⁻¹) | Assignment |

| ~3041 | Aromatic C-H stretching |

| ~1702 | C=O stretching (ester) |

Table 4: Mass Spectrometry Data of a Representative Pyrazole Analog

| m/z | Interpretation |

| 230 | [M]⁺ (for C₁₃H₁₄N₂O₂) |

| 202 | [M - C₂H₄]⁺ |

| 185 | [M - OC₂H₅]⁺ |

| 105 | [C₆H₅N₂]⁺ |

| 77 | [C₆H₅]⁺ |

Synthesis Protocols

The synthesis of pyrazole derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4] For Ethyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate, a common synthetic route would involve the reaction of an ethyl ester of a β-keto acid with phenylhydrazine.

General Experimental Protocol (adapted from similar syntheses): [2][5][6][7]

-

Reaction Setup: A solution of an appropriate ethyl β-ketoester (1 equivalent) is prepared in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask equipped with a condenser and a magnetic stirrer.

-

Addition of Phenylhydrazine: Phenylhydrazine (1 equivalent) is added dropwise to the stirred solution at room temperature or under cooling, depending on the reactivity.

-

Reaction: The reaction mixture is then heated to reflux for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then poured into ice-cold water, leading to the precipitation of the crude product.

-

Purification: The crude solid is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure Ethyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate.

Caption: A generalized workflow for the synthesis of pyrazole carboxylates.

Biological Activity and Potential Signaling Pathways

The pyrazole nucleus is a well-established pharmacophore found in numerous drugs with a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[8][9][10][11]

Potential Mechanisms of Action:

While the specific biological target and mechanism of action for Ethyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate have not been explicitly detailed in the reviewed literature, studies on analogous pyrazole derivatives suggest several potential pathways:

-

Anti-inflammatory Activity: Many pyrazole-containing compounds are known to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

-

Anticancer Activity: Some pyrazole derivatives have been shown to induce apoptosis and inhibit key signaling pathways in cancer cells, such as the mTOR pathway.[4]

-

Antioxidant Activity: Certain pyrazole derivatives have demonstrated the ability to scavenge reactive oxygen species (ROS), suggesting a role in mitigating oxidative stress.[12] This can be a crucial mechanism in various pathological conditions. A study on some pyrazole derivatives showed they could block ROS production in human platelets.[12]

Caption: Potential signaling pathways and biological effects associated with the pyrazole scaffold.

Conclusion

Ethyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate (CAS 81153-63-1) is a pyrazole derivative with potential for further investigation in medicinal chemistry and drug development. While specific experimental data for this compound is limited, the information available for structurally related analogs provides a strong foundation for its synthesis, characterization, and the exploration of its biological activities. The pyrazole core is a privileged scaffold in medicinal chemistry, and this particular derivative represents a valuable starting point for the design and synthesis of novel therapeutic agents. Further research is warranted to fully elucidate its physicochemical properties, biological targets, and mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. ias.ac.in [ias.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]

- 6. m.youtube.com [m.youtube.com]

- 7. orientjchem.org [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 12. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Evolution of Phenylpyrazole Carboxylates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core scientific principles of phenylpyrazole carboxylate compounds. From their foundational synthesis to their mechanisms of action, this document provides a comprehensive overview for professionals in drug development and agrochemical research.

A Historical Overview of Phenylpyrazole Compounds

The journey of phenylpyrazole compounds began with the need for novel insecticides to combat growing resistance to existing chemical classes. Phenylpyrazole insecticides emerged as a significant development, characterized by a central pyrazole ring with a phenyl group attached to one of the nitrogen atoms. A key milestone in this class was the development of Fipronil, a broad-spectrum insecticide that has seen widespread use in agriculture and veterinary medicine since its introduction.[1][2] The success of early phenylpyrazoles spurred further research into structural modifications to enhance potency, broaden the spectrum of activity, and overcome resistance. This led to the exploration of various substituents on the phenyl and pyrazole rings, including the introduction of the carboxylate moiety, which has been shown to influence the biological activity of these compounds.[3]

Mechanism of Action: Targeting the GABA Receptor

The primary mode of action for many phenylpyrazole insecticides is the antagonism of the γ-aminobutyric acid (GABA) receptor, a ligand-gated ion channel.[4] Specifically, these compounds act as non-competitive blockers of the GABA-gated chloride channel.[5][6] In a resting state, the binding of GABA to its receptor opens the chloride ion channel, leading to an influx of chloride ions and hyperpolarization of the neuron, which is an inhibitory signal. Phenylpyrazole insecticides bind within the channel pore, physically obstructing the passage of chloride ions.[7] This blockage prevents the inhibitory signal, leading to hyperexcitation of the central nervous system in insects, ultimately resulting in paralysis and death.[5] The selective toxicity of these insecticides towards insects over mammals is attributed to a higher binding affinity for insect GABA receptors compared to their mammalian counterparts.[5]

The following diagram illustrates the signaling pathway of GABA receptor activation and its inhibition by phenylpyrazole compounds.

Synthesis of Phenylpyrazole Carboxylate Compounds

The synthesis of phenylpyrazole carboxylates can be approached through several established routes. A common and versatile method is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne.[1][8][9] Another widely used approach is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a related precursor.[1][10]

The following diagram illustrates a general workflow for the synthesis and evaluation of phenylpyrazole carboxylate compounds.

Experimental Protocols

This protocol describes a general method for the synthesis of pyrazole-5-carboxylates from 1,3-dicarbonyl compounds and phenylhydrazine.

-

Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) and phenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.[11]

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., reflux) for a period ranging from 30 minutes to several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[12]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.[13]

This protocol outlines the synthesis of pyrazole-5-carboxylates through the 1,3-dipolar cycloaddition of ethyl diazoacetate with an alkyne.

-

Reaction Setup: In a flame-dried, N₂-purged round-bottom flask, dissolve the alkyne (1.0 eq) in a suitable solvent such as toluene.[14]

-

Reaction Conditions: Add ethyl diazoacetate (1.1 eq) to the solution and heat the mixture to reflux.[8] Monitor the reaction by TLC until the starting materials are consumed.

-

Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired pyrazole-5-carboxylate.[14]

This protocol describes the conversion of a pyrazole-5-carboxylate ester to the corresponding carboxylic acid.

-

Reaction Setup: Dissolve the pyrazole-5-carboxylate ester (1.0 eq) in a mixture of ethanol and water.

-

Reaction Conditions: Add an excess of a base such as sodium hydroxide or lithium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating until the ester is completely hydrolyzed, as monitored by TLC.[13]

-

Work-up: After the reaction is complete, cool the mixture in an ice bath and acidify to a pH of 2-3 with a dilute acid (e.g., 1M HCl).

-

Isolation: Collect the precipitated carboxylic acid by vacuum filtration, wash with cold water, and dry under vacuum.[13]

Biological Activity and Structure-Activity Relationships (SAR)

Phenylpyrazole carboxylates exhibit a wide range of biological activities, with insecticidal and fungicidal properties being the most prominent.[5][15] The nature and position of substituents on the phenyl and pyrazole rings play a crucial role in determining the potency and spectrum of activity.

The following diagram illustrates the key structural components of a phenylpyrazole carboxylate and their influence on biological activity.

Quantitative Bioactivity Data

The following tables summarize the insecticidal and fungicidal activities of selected phenylpyrazole carboxylate derivatives, as indicated by their half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) values.

Table 1: Insecticidal Activity of Phenylpyrazole Derivatives

| Compound | Target Organism | Bioassay | Activity (unit) | Reference |

| Fipronil | Aedes aegypti | Larvicidal | LC₅₀ = 8.8 nM | [16] |

| Fipronil Sulfone | Aedes aegypti | Larvicidal | LC₅₀ = 8.8 nM | [16] |

| Derivative 7h | Aphis craccivora | Foliar Contact | 89% mortality at 2.5 mg/kg | [17] |

| Derivative 6c | Culex pipiens pallens | Larvicidal | 100% mortality at 2.5 µg/kg | [17] |

| Derivative 7a | Plutella xylostella | - | 87% mortality at 5 mg/kg | [17] |

Table 2: Fungicidal Activity of Pyrazole Carboxylate Derivatives

| Compound | Target Fungus | EC₅₀ (µg/mL) | Reference |

| Compound 26 | Botrytis cinerea | 2.432 | [15] |

| Compound 26 | Rhizoctonia solani | 2.182 | [15] |

| Compound 26 | Valsa mali | 1.787 | [15] |

| Compound 26 | Thanatephorus cucumeris | 1.638 | [15] |

| Compound 26 | Fusarium oxysporum | 6.986 | [15] |

| Compound 26 | Fusarium graminearum | 6.043 | [15] |

| Isoxazolol pyrazole carboxylate 7ai | Alternaria porri | 2.24 | [18] |

| Isoxazolol pyrazole carboxylate 7ai | Marssonina coronaria | 3.21 | [18] |

| Isoxazolol pyrazole carboxylate 7ai | Cercospora petroselini | 10.29 | [18] |

| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani | 0.37 | [18] |

Metabolism of Phenylpyrazole Compounds

The metabolic fate of phenylpyrazole compounds is an important factor in their efficacy and environmental persistence. Fipronil, for example, undergoes several metabolic transformations, including oxidation and reduction of the sulfinyl group, as well as hydrolysis of the nitrile group.[16][19] Some of these metabolites retain significant biological activity.[16]

The following diagram depicts a simplified metabolic pathway of fipronil.

The Role of the Carboxylate Group

The introduction of a carboxylate or carboxamide functionality into the phenylpyrazole scaffold can significantly impact the compound's properties. Structure-activity relationship studies have shown that these modifications can influence potency, selectivity, and physicochemical properties such as solubility.[2][3] For instance, the conversion of a carboxylic acid to an ester or amide can alter the compound's ability to penetrate cell membranes and interact with the target site. In some cases, the carboxylate group can introduce additional interactions with the target protein, potentially enhancing binding affinity.[3] Furthermore, modifying the carboxylate group can be a strategy to modulate the metabolic stability and pharmacokinetic profile of a compound.[20]

Conclusion

The discovery and development of phenylpyrazole carboxylate compounds represent a significant advancement in the fields of insecticide and fungicide research. Their primary mechanism of action, the blockade of GABA-gated chloride channels, provides a potent means of pest control. The versatility of synthetic routes allows for extensive structural modifications, enabling the fine-tuning of biological activity and physicochemical properties. The ongoing exploration of structure-activity relationships, particularly concerning the carboxylate moiety, continues to drive the design of new and improved phenylpyrazole derivatives with enhanced efficacy and safety profiles. This technical guide provides a solid foundation for researchers and professionals engaged in the discovery and development of this important class of compounds.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Action of phenylpyrazole insecticides at the GABA-gated chloride channel | Semantic Scholar [semanticscholar.org]

- 7. Novel GABA receptor pesticide targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 9. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis and fungicidal activities of some novel pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fipronil metabolism and dissipation in a simplified aquatic ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis and insecticidal activity of novel phenylpyrazoles containing a 2,2,2-trichloro-1-alkoxyethyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Identification of fipronil metabolites by time-of-flight mass spectrometry for application in a human exposure study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

In-Depth Technical Guide: Crystal Structure Analysis of Pyrazole Carboxylate Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of pyrazole carboxylate derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Due to the limited availability of public crystallographic data for Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate, this document will use the closely related and well-characterized analogue, Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate , as a representative example to illustrate the core principles and experimental protocols. The guide details the synthesis, crystallization, and single-crystal X-ray diffraction techniques, presenting the crystallographic data in a structured format for clarity and comparative analysis. Furthermore, experimental workflows are visualized using Graphviz diagrams to provide a clear, step-by-step understanding of the process.

Introduction

Pyrazole derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The precise three-dimensional arrangement of atoms within these molecules, as determined by crystal structure analysis, is paramount for understanding their structure-activity relationships (SAR), optimizing their pharmacological profiles, and designing new drug candidates. This guide focuses on the critical techniques and data analysis involved in elucidating the crystal structure of pyrazole carboxylates.

Experimental Protocols

Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

The synthesis of the title compound is typically achieved through a multi-step process. A representative synthetic scheme is outlined below.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Protocol:

-

Crystal Mounting: A suitable single crystal of the compound is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen (e.g., at 100 K) to minimize thermal vibrations, and X-ray diffraction data are collected using a diffractometer equipped with a CCD detector and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and perform corrections for Lorentz and polarization effects.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystallographic Data and Molecular Geometry

The following tables summarize the crystallographic data for the representative compound, Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate .

[1]#### Table 1: Crystal Data and Structure Refinement Parameters

[1]| Parameter | Value | | :--- | :--- | | Empirical Formula | C₁₃H₁₄N₂O₂ | | Formula Weight | 230.26 | | Temperature | 293(2) K | | Wavelength | 0.71073 Å | | Crystal System | Monoclinic | | Space Group | P2₁/c | | Unit Cell Dimensions | | | a | 15.659(5) Å | | b | 13.934(4) Å | | c | 7.894(2) Å | | α | 90° | | β | 97.816(14)° | | γ | 90° | | Volume | 1707.9(8) ų | | Z | 4 | | Calculated Density | 1.344 Mg/m³ | | Absorption Coefficient | 0.092 mm⁻¹ | | F(000) | 976 | | Data Collection and Refinement | | | Theta range for data collection | 2.15 to 25.50° | | Reflections collected | 8632 | | Independent reflections | 3154 [R(int) = 0.0445] | | Goodness-of-fit on F² | 1.033 | | Final R indices [I>2sigma(I)] | R1 = 0.0519, wR2 = 0.1374 | | R indices (all data) | R1 = 0.0827, wR2 = 0.1585 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| N(1)-N(2) | 1.381(2) |

| N(1)-C(5) | 1.345(3) |

| N(2)-C(3) | 1.332(3) |

| C(3)-C(4) | 1.412(3) |

| C(4)-C(5) | 1.391(3) |

| C(4)-C(12) | 1.481(3) |

| C(12)-O(1) | 1.215(3) |

| C(12)-O(2) | 1.336(3) |

Table 3: Selected Bond Angles (°) and Torsion Angles (°)

| Angle | Value (°) |

| Bond Angles | |

| C(5)-N(1)-N(2) | 111.41(17) |

| C(3)-N(2)-N(1) | 105.80(16) |

| N(2)-C(3)-C(4) | 112.0(2) |

| C(5)-C(4)-C(3) | 104.5(2) |

| N(1)-C(5)-C(4) | 106.3(2) |

| Torsion Angles | |

| N(2)-N(1)-C(6)-C(7) | 45.9(3) |

| C(3)-C(4)-C(12)-O(1) | 178.9(2) |

| C(3)-C(4)-C(12)-O(2) | -1.7(4) |

Structural Insights

The crystal structure of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate reveals several key features:

-

The pyrazole ring is essentially planar.

-

The phenyl ring is twisted with respect to the pyrazole ring, as indicated by the torsion angle N(2)-N(1)-C(6)-C(7) of 45.9(3)°.

-

The ethyl carboxylate group is nearly coplanar with the pyrazole ring, with a torsion angle of -1.7(4)° for C(3)-C(4)-C(12)-O(2).

-

The molecular packing is stabilized by intermolecular interactions, which may include C-H···O and π-π stacking interactions, contributing to the overall stability of the crystal lattice.

Conclusion

This technical guide has outlined the essential experimental procedures and data analysis for the crystal structure determination of pyrazole carboxylate derivatives, using Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate as a working example. The detailed protocols and structured data presentation provide a valuable resource for researchers in medicinal chemistry and related fields. The elucidation of the three-dimensional atomic arrangement is fundamental for rational drug design and the development of new materials with tailored properties. The methodologies described herein are broadly applicable to the characterization of other novel heterocyclic compounds.

References

Technical Guide: Solubility Profile of Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate, a key physicochemical property for its application in research and development. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document provides a comprehensive framework for its determination. It outlines established methodologies for solubility testing, presents solubility data for structurally analogous compounds to inform initial assessments, and details a robust experimental protocol for accurate measurement. Furthermore, this guide illustrates the synthesis pathway of the title compound and the experimental workflow for solubility determination using standardized diagrams.

Introduction to Solubility of Pyrazole Derivatives

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate is a critical parameter that influences its bioavailability, formulation development, and overall efficacy. Pyrazole derivatives, a class of heterocyclic compounds, are known for their diverse biological activities and are featured in numerous pharmaceutical products.[1] Their solubility can vary significantly based on their substitution patterns, crystalline form, and the nature of the solvent.[2] Understanding and accurately measuring solubility is therefore a fundamental step in the preclinical and formulation stages of drug development.[3]

Solubility Data for Structurally Related Compounds

Direct, quantitative solubility data for Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate is sparse in peer-reviewed literature. However, data from structurally similar pyrazole compounds can provide a useful, albeit qualitative, predictive framework. The presence of the phenyl group and the ester functional group suggests likely solubility in organic solvents and limited solubility in aqueous media.

Table 1: Solubility Data for Representative Pyrazole Derivatives

| Compound | Solvent | Solubility | Notes |

| 1-Phenyl-3-methyl-5-pyrazolone | Water | Insoluble (<1 mg/mL at 23°C) | Structurally similar core, but with a ketone instead of a carboxylate ester.[4] |

| 1-Phenyl-3-methyl-5-pyrazolone | Water | 3 g/L (20°C) | Conflicting data suggests variability, possibly due to different crystalline forms or experimental conditions.[5] |

| 1-Phenyl-3-methyl-5-pyrazolone | Ethanol | Slightly Soluble | Qualitative data.[5] |

| 1-Phenyl-3-methyl-5-pyrazolone | Benzene | Slightly Soluble | Qualitative data.[5] |

| 1-Phenyl-3-methyl-5-pyrazolone | Ether | Insoluble | Qualitative data.[5] |

| 1H-Pyrazole | Water | Limited Solubility | The parent heterocycle is sparingly soluble in water.[2] |

| 1H-Pyrazole | Organic Solvents (Ethanol, Methanol, Acetone) | More Soluble | Demonstrates higher affinity for organic solvents.[2] |

Note: This data is for analogous compounds and should be used for estimation purposes only. Experimental verification for Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate is required.

Experimental Protocol for Solubility Determination

To obtain definitive solubility data, a standardized experimental protocol is necessary. The Shake-Flask Method is the gold-standard technique for determining thermodynamic (equilibrium) solubility and is recommended by regulatory bodies like the OECD (Organisation for Economic Co-operation and Development) under Test Guideline 105 for water solubility.[6][7][8][9] The same principle is widely applied for solubility in non-aqueous solvents.[10][11][12]

3.1. Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a prolonged period to allow the system to reach equilibrium. After equilibrium is achieved, the undissolved solid is separated from the saturated solution. The concentration of the dissolved compound in the clear supernatant is then quantified using a suitable analytical method (e.g., HPLC, UV-Vis Spectroscopy).[12][13]

3.2. Materials and Equipment

-

Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate (pure solid)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide)

-

Glass vials or flasks with screw caps

-

Constant temperature shaker bath or orbital shaker in a temperature-controlled incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters, 0.22 µm pore size)

-

Analytical balance

-

Calibrated volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

3.3. Detailed Procedure

-

Preparation: Add an excess amount of Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate to a pre-determined volume of the chosen solvent in a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment to confirm that saturation was reached.[13]

-

Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixtures for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is common, and preliminary tests should be run to determine the necessary time.[11][14]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Subsequently, separate the solid from the saturated solution. This is a critical step and can be achieved by either:

-

Centrifugation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Filtration: Carefully draw the supernatant using a syringe and pass it through a chemically inert filter (e.g., PTFE, 0.22 µm) to remove all particulate matter.[12]

-

-

Quantification:

-

Carefully take an aliquot of the clear, saturated supernatant.

-

Dilute the aliquot gravimetrically or volumetrically with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration.[3]

-

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

Visualization of Key Workflows

4.1. Synthesis of the Core Compound

The synthesis of Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate is a foundational process. A common synthetic route involves the reaction of phenylhydrazine with an appropriate beta-keto ester. This process is illustrated below.

4.2. Experimental Workflow for Solubility Determination

The Shake-Flask method follows a precise and logical workflow to ensure accurate and reproducible results. The key steps from preparation to final analysis are depicted in the following diagram.

References

- 1. ias.ac.in [ias.ac.in]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. 1-PHENYL-3-METHYL-5-PYRAZOLONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. chembk.com [chembk.com]

- 6. oecd.org [oecd.org]

- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 8. filab.fr [filab.fr]

- 9. oecd.org [oecd.org]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. ajrconline.org [ajrconline.org]

Methodological & Application

Application Notes and Protocols: Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate is a pivotal heterocyclic building block in the synthesis of a wide range of modern agrochemicals.[1] The pyrazole scaffold is a "privileged structure" in agrochemical discovery due to its versatile chemical nature, allowing for extensive modifications that lead to potent biological activities.[2] Pyrazole-based compounds have been successfully commercialized as fungicides, herbicides, and insecticides, playing a crucial role in crop protection.[2] This document provides detailed application notes and experimental protocols for the use of Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate in the synthesis of fungicidal and insecticidal agents.

Agrochemical Applications

The primary application of Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate in agrochemical synthesis is as a precursor to pyrazole carboxamides. This class of compounds is particularly significant in the development of fungicides and insecticides.

Fungicides: Succinate Dehydrogenase Inhibitors (SDHIs)

A major class of fungicides derived from pyrazole precursors are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds function by inhibiting Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain of fungi, which disrupts ATP production and leads to fungal cell death.[2] The pyrazole carboxamide moiety is a key pharmacophore for this class of fungicides.[2] While many commercial SDHIs like Bixafen and Fluxapyroxad use a difluoromethyl-substituted pyrazole, the synthesis pathway from Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate provides a template for novel SDHI candidates.

Insecticides: Mitochondrial Electron Transport Inhibitors (METIs)

Certain pyrazole carboxamides also exhibit potent insecticidal activity by acting as Mitochondrial Electron Transport Inhibitors (METIs), specifically targeting Complex I (NADH-CoQ reductase).[2] This mode of action disrupts cellular energy production in insects, leading to mortality.[2] These insecticides are valuable for controlling a broad spectrum of pests in various crops.[2]

Synthetic Pathways and Experimental Protocols

The general synthetic route to obtaining fungicidal and insecticidal pyrazole carboxamides from Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate involves a three-step process:

-

Hydrolysis of the ethyl ester to the corresponding carboxylic acid.

-

Activation of the carboxylic acid, typically by conversion to the acid chloride.

-

Amidation of the activated carboxylic acid with a suitable aniline or amine to yield the final active ingredient.

Below are detailed experimental protocols for each of these key transformations.

Protocol 1: Hydrolysis of Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate

This protocol describes the saponification of the ethyl ester to yield 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid.

Materials:

-

Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate

-

Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Dichloromethane (DCM)

-

1N Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolve Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add lithium hydroxide monohydrate (2.2 eq) or an equivalent amount of sodium hydroxide to the solution.[3]

-

Stir the reaction mixture at 50°C (with LiOH) or room temperature (with NaOH) for 2-4 hours.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure using a rotary evaporator.[3]

-

Dissolve the residue in water and wash with dichloromethane to remove any unreacted starting material.[3]

-

Acidify the aqueous phase to a pH of less than 3 with 1N hydrochloric acid, which will cause the carboxylic acid to precipitate.[3]

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water and dry under high vacuum to afford 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid as a white solid.[3]

Protocol 2: Synthesis of 3-methyl-1-phenyl-1H-pyrazole-5-carbonyl chloride

This protocol details the conversion of the pyrazole carboxylic acid to its corresponding acid chloride, a highly reactive intermediate for amidation.

Materials:

-

3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Dry toluene or Dichloromethane (DCM)

-

A few drops of N,N-Dimethylformamide (DMF) (catalyst)

-

Round-bottom flask with a reflux condenser and gas outlet

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in dry toluene or DCM.

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

The resulting crude 3-methyl-1-phenyl-1H-pyrazole-5-carbonyl chloride is typically used in the next step without further purification.

Protocol 3: Amidation to Synthesize Pyrazole Carboxamides

This protocol outlines the final step of coupling the pyrazole acid chloride with a substituted aniline to form the target agrochemical.

Materials:

-

3-methyl-1-phenyl-1H-pyrazole-5-carbonyl chloride

-

Substituted aniline (e.g., 2-amino-3',4'-dichloro-5-fluorobiphenyl for a Bixafen analogue) (1.0 eq)

-

Triethylamine (Et₃N) or Pyridine (as a base)

-

Dry toluene or Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in dry toluene or DCM in a round-bottom flask and cool the mixture in an ice bath.

-

Slowly add a solution of the crude 3-methyl-1-phenyl-1H-pyrazole-5-carbonyl chloride (1.0 eq) in the same dry solvent to the cooled aniline solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water, 1N HCl, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired pyrazole carboxamide.[2]

Data Presentation

Table 1: Reaction Yields for Key Synthetic Steps

| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) | Reference(s) |

| 1 | Hydrolysis | Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate | 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid | LiOH or NaOH | 93-95 | [3] |

| 2 | Acid Chloride Formation | 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid | 3-methyl-1-phenyl-1H-pyrazole-5-carbonyl chloride | SOCl₂ or (COCl)₂ | >90 (often used crude) | General Procedure |

| 3 | Amidation | 3-methyl-1-phenyl-1H-pyrazole-5-carbonyl chloride | Pyrazole Carboxamide | Substituted Aniline, Et₃N | 70-90 | [4] |

Table 2: Biological Activity of Representative Pyrazole Carboxamide Fungicides (SDHIs)

| Compound Class | Target Pathogen | EC₅₀ (mg/L) | Commercial Fungicide for Comparison | EC₅₀ (mg/L) | Reference(s) |

| Pyrazole Carboxamide Thiazole Derivatives | Valsa mali | 1.77 - 1.97 | Boscalid | 9.19 | [5] |

| Pyrazole Carboxamide Thiazole Derivatives | Rhizoctonia solani | 3.79 | - | - | [5] |

| Isoxazolol Pyrazole Carboxylate | Rhizoctonia solani | 0.37 | Carbendazol | >0.37 | [6] |

| Pyrazol-5-yl-benzamide Derivatives | Sclerotinia sclerotiorum | 0.20 | Fluxapyroxad | 0.12 | [7] |

| Pyrazol-5-yl-benzamide Derivatives | Sclerotinia sclerotiorum | 0.20 | Boscalid | 0.11 | [7] |

| Pyrazol-5-yl-benzamide Derivatives | Valsa mali | 3.68 | Fluxapyroxad | 12.67 | [7] |

| Pyrazol-5-yl-benzamide Derivatives | Valsa mali | 3.68 | Boscalid | 14.83 | [7] |

Table 3: Biological Activity of Representative Pyrazole Carboxamide Insecticides

| Compound Class | Target Pest | LC₅₀ (mg/L) | Commercial Insecticide for Comparison | LC₅₀ (mg/L) | Reference(s) |

| 1H-pyrazole-5-carboxamides with phenyl thiazole | Aphis fabae | 3.81 | Tolfenpyrad | Comparable | [8] |

Visualizations

Caption: Synthetic workflow for pyrazole carboxamide agrochemicals.

Caption: Mode of action for SDHI fungicides.

References

- 1. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 2. benchchem.com [benchchem.com]

- 3. 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate | MDPI [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate as a Key Intermediate for Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of fungicides derived from the intermediate, ethyl 3-methyl-1-phenylpyrazole-5-carboxylate. The protocols detailed below are based on established synthetic methodologies for pyrazole-based fungicides that act as succinate dehydrogenase inhibitors (SDHIs).

Introduction

Pyrazole derivatives are a critical class of heterocyclic compounds widely utilized in the development of agrochemicals due to their broad-spectrum biological activities. Among these, ethyl 3-methyl-1-phenylpyrazole-5-carboxylate serves as a vital scaffold for the synthesis of potent fungicides. These fungicides primarily function by inhibiting the succinate dehydrogenase (SDH) enzyme, a key component of the mitochondrial respiratory chain in fungi. This inhibition disrupts the fungal cell's energy production, leading to its death. The structural motif of N-aryl-3-methyl-1-phenyl-pyrazole-5-carboxamide, derived from the title intermediate, is a cornerstone of many modern SDHI fungicides.

Synthesis of Fungicidal N-Aryl-3-methyl-1-phenyl-pyrazole-5-carboxamides

The overall synthetic pathway to obtain the target fungicidal compounds from ethyl 3-methyl-1-phenylpyrazole-5-carboxylate involves a three-step process:

-

Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid.

-

Chlorination: The carboxylic acid is converted to its more reactive acid chloride derivative.

-

Amidation: The acid chloride is reacted with a substituted aniline to yield the final N-aryl-3-methyl-1-phenyl-pyrazole-5-carboxamide.

Experimental Protocols

Protocol 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid

This protocol describes the hydrolysis of ethyl 3-methyl-1-phenylpyrazole-5-carboxylate to its corresponding carboxylic acid. This procedure is adapted from established methods for the hydrolysis of pyrazole esters.

Materials:

-

Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate

-

Sodium hydroxide (NaOH) or Lithium Hydroxide (LiOH)

-

Ethanol (EtOH) or Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl, 1M solution)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve ethyl 3-methyl-1-phenylpyrazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add NaOH or LiOH (2.0 eq) to the solution.[1]

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (40-50 °C).[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC) until the starting ester is completely consumed.

-

Once the reaction is complete, cool the mixture in an ice bath.

-

Carefully acidify the reaction mixture to a pH of 2-3 by the slow addition of 1M HCl. This will cause the carboxylic acid to precipitate.[1]

-

Stir the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.[1]

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold water to remove any inorganic salts.[1]

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid.

Protocol 2: Synthesis of 3-methyl-1-phenyl-1H-pyrazole-5-carbonyl chloride

This protocol details the conversion of the pyrazole carboxylic acid to its acid chloride, a more reactive intermediate for the subsequent amidation.

Materials:

-

3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

To a solution of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

-

Slowly add thionyl chloride (1.5-2.0 eq) to the reaction mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

-

Monitor the reaction by observing the cessation of gas evolution.

-

After completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-methyl-1-phenyl-1H-pyrazole-5-carbonyl chloride.

-

This crude acid chloride is typically used immediately in the next step without further purification.[1]

Protocol 3: Synthesis of N-Aryl-3-methyl-1-phenyl-pyrazole-5-carboxamide

This protocol describes the final step in the synthesis of the target fungicidal compounds through the reaction of the pyrazole-5-carbonyl chloride with a substituted aniline.

Materials:

-

3-methyl-1-phenyl-1H-pyrazole-5-carbonyl chloride

-

Substituted aniline (e.g., 2-fluoroaniline, 2,4-difluoroaniline) (1.0-1.2 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Triethylamine (Et₃N) or Pyridine (as a base, 1.5-2.5 eq)

Procedure:

-

Dissolve the crude 3-methyl-1-phenyl-1H-pyrazole-5-carbonyl chloride in anhydrous THF.

-

In a separate flask, dissolve the desired substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF.

-

Cool the acid chloride solution to 0-5 °C in an ice bath.

-

Add the aniline solution dropwise to the stirred acid chloride solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-16 hours).[1]

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting residue is then purified by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether and ethyl acetate) to afford the target N-aryl-3-methyl-1-phenyl-pyrazole-5-carboxamide.

Data Presentation: Antifungal Activity

The following tables summarize the in vitro antifungal activity of various N-aryl-pyrazole-carboxamide derivatives against several important plant pathogenic fungi. The activity is expressed as the half-maximal effective concentration (EC₅₀) in µg/mL.

Table 1: Antifungal Activity of N-Aryl-3-methyl-1-phenyl-pyrazole-5-carboxamide Derivatives

| Compound | Substituent on N-phenyl ring | Rhizoctonia solani (EC₅₀ µg/mL) | Alternaria porri (EC₅₀ µg/mL) | Marssonina coronaria (EC₅₀ µg/mL) | Cercospora petroselini (EC₅₀ µg/mL) |

| 7ai | 2-methyl | 0.37 | 2.24 | 3.21 | 10.29 |

| 7af | 4-fluoro | >50 | 18.21 | 25.34 | 30.15 |

| 7bc | 2,4-dichloro | >50 | 11.22 | 7.93 | 27.43 |

| 7bg | 3,5-dichloro | >50 | 24.76 | 25.48 | 6.99 |

| 7bh | 2-fluoro-5-trifluoromethyl | >50 | 21.01 | 9.08 | 32.40 |

| 7bi | 2-trifluoromethyl | >50 | 11.46 | 15.86 | 8.32 |

| Carbendazol (Control) | - | 1.00 | 0.99 | 0.96 | 0.96 |

Data sourced from a study on pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives. The isoxazolol pyrazole carboxylate 7ai, with a methyl group at the C-3 position of the pyrazole ring, showed significant activity.[2]

Table 2: Antifungal Activity of 5-Chloro-N-aryl-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide Derivatives

| Compound | Substituent on N-phenyl ring | Botrytis cinerea (EC₅₀ µg/mL) | Sclerotinia sclerotiorum (EC₅₀ µg/mL) |

| 5a | 2,4-difluoro | 2.15 | 1.32 |

| 5g | 4-fluoro | 3.54 | 2.45 |

| 5h | 3-methyl | 1.98 | 1.21 |

| 5i | 3-trifluoromethyl | 4.12 | 3.56 |

| 5l | 4-methyl | 2.87 | 1.98 |

| 5m | 3-chloro | 3.21 | 2.11 |

Data adapted from a study on 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide derivatives.

Visualization of Workflow and Mechanism

Synthesis Workflow

The following diagram illustrates the general synthetic route from the starting intermediate to the final fungicidal products.

Caption: Synthetic pathway for N-Aryl-pyrazole-5-carboxamide fungicides.

Mechanism of Action: SDH Inhibition

The fungicidal activity of these pyrazole carboxamides stems from their ability to inhibit the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain.

Caption: Inhibition of Succinate Dehydrogenase (Complex II) by pyrazole carboxamide fungicides.

References

"protocol for the Knorr synthesis of pyrazoles using ethyl acetoacetate"

Application Note: Knorr Synthesis of Pyrazoles from Ethyl Acetoacetate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Knorr pyrazole synthesis, first reported in the late 19th century, is a fundamental and widely utilized reaction in organic chemistry for the synthesis of pyrazole and pyrazolone derivatives.[1][2] The reaction involves the cyclocondensation of a hydrazine or its derivatives with a 1,3-dicarbonyl compound, such as ethyl acetoacetate.[2][3] The resulting pyrazole scaffold is a key pharmacophore present in numerous biologically active compounds and pharmaceuticals, including the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib.[4] This application note provides detailed protocols for the synthesis of pyrazolones using ethyl acetoacetate and summarizes key quantitative data from relevant procedures.

General Reaction Mechanism

The synthesis is typically an acid-catalyzed reaction.[4] The mechanism proceeds through an initial condensation of the hydrazine with the more reactive ketone carbonyl of the β-ketoester (ethyl acetoacetate) to form a hydrazone intermediate.[3][4] This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the ester carbonyl. Subsequent elimination of ethanol and water (dehydration) yields the stable, aromatic pyrazole ring system.[1][4] When using unsymmetrical 1,3-dicarbonyl compounds, the reaction can potentially lead to two regioisomeric products, a factor influenced by the substituents and reaction conditions.[5]

Caption: General mechanism of the Knorr pyrazole synthesis.

Quantitative Data Summary

The following table summarizes various reaction conditions and reported yields for the Knorr synthesis using ethyl acetoacetate and other illustrative 1,3-dicarbonyl compounds.

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Ethyl Acetoacetate | Phenylhydrazine | None | None | 135–145 | 1 | Very Good | [1] |

| Ethyl Benzoylacetate | Hydrazine Hydrate | 1-Propanol | Glacial Acetic Acid | ~100 | 1 | 79 | [3][6] |

| Acetylacetone | Hydrazine Hydrate | Water | None | 15 | 2 | 95 | [7] |

| Acetylacetone | Hydrazine Sulfate | 10% NaOH (aq) | Base | 15 | 1 | 77-81 | [8] |

| Acetylacetone | Hydrazine Hydrate | Water | Glacial Acetic Acid | 50 | 3 | >90 | [9] |

Experimental Protocols

Safety Precaution: Hydrazine and its derivatives are toxic and potentially explosive.[4] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4][5]

Protocol 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone) from Ethyl Acetoacetate and Phenylhydrazine

This protocol details the solvent-free synthesis of Edaravone, a neuroprotective agent.[1][4]

Materials:

-

Ethyl acetoacetate (1.0 eq, 12.5 mmol, 1.625 mL)

-

Phenylhydrazine (1.0 eq, 12.5 mmol, 1.25 mL)

-

Diethyl ether

-

Ethanol (95%, for recrystallization)

Procedure:

-